![molecular formula C18H20N2O4 B5824174 N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
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Overview
Description
N-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia, a condition of low oxygen levels in the body. DMOG is a potent inhibitor of prolyl hydroxylases, which are enzymes that play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability.
Mechanism of Action
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide acts as a competitive inhibitor of prolyl hydroxylases, which are responsible for the hydroxylation of proline residues on HIF-1α. Hydroxylation of these residues targets HIF-1α for proteasomal degradation under normoxic conditions. Inhibition of prolyl hydroxylases by N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide prevents the hydroxylation of HIF-1α, leading to its stabilization and activation.
Biochemical and Physiological Effects:
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to induce a wide range of biochemical and physiological effects in various cell types and animal models. These effects include increased expression of angiogenic factors such as vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporter 1 (GLUT1), as well as increased cell survival and resistance to hypoxic stress. N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to reduce inflammation and oxidative stress in animal models of ischemic injury.
Advantages and Limitations for Lab Experiments
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages as a tool for studying hypoxia-related processes. It is a potent and specific inhibitor of prolyl hydroxylases, and its effects can be easily controlled by varying the concentration and duration of treatment. N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has some limitations as well. Its effects on HIF-1α stabilization can vary depending on the cell type and experimental conditions, and it may also have off-target effects on other enzymes and signaling pathways.
Future Directions
There are several future directions for research on N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of interest is the development of more potent and specific inhibitors of prolyl hydroxylases, which could have therapeutic applications in the treatment of hypoxia-related diseases such as cancer and ischemic injury. Another area of interest is the identification of downstream targets of HIF-1α activation by N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, which could provide insights into the mechanisms underlying its effects on angiogenesis, erythropoiesis, and glucose metabolism. Finally, the development of more sophisticated models of hypoxia and ischemic injury could help to elucidate the role of N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in these processes and identify potential therapeutic targets.
Synthesis Methods
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized by the reaction of 3,4-dimethoxybenzoic acid with 2,5-dimethylbenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the carboximidamide group.
Scientific Research Applications
N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been widely used in scientific research as a tool to study the effects of hypoxia on various biological processes. It has been shown to induce HIF-1α stabilization and activation, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival. N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been used to study the role of HIF-1α in cancer progression, inflammation, and ischemic injury.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-5-6-12(2)14(9-11)18(21)24-20-17(19)13-7-8-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWANRGBCWVOOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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